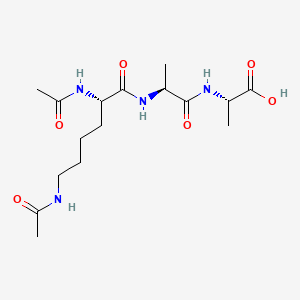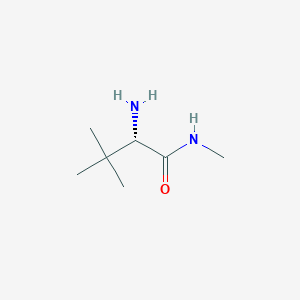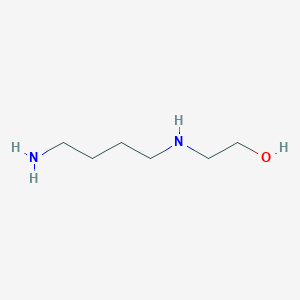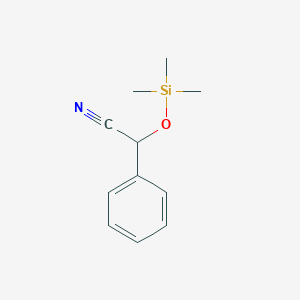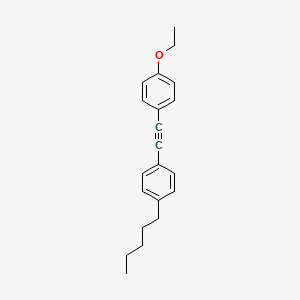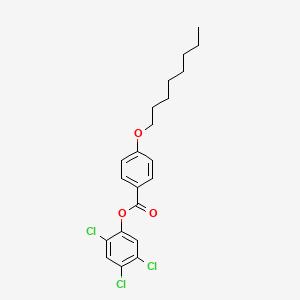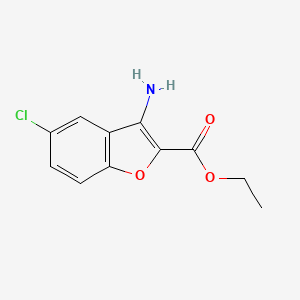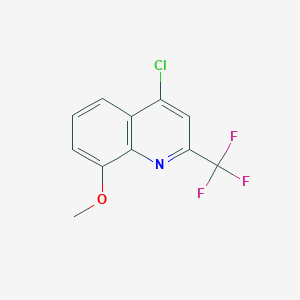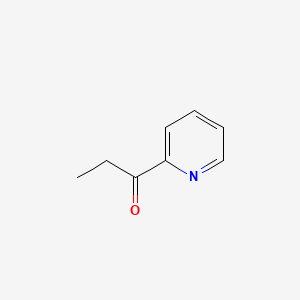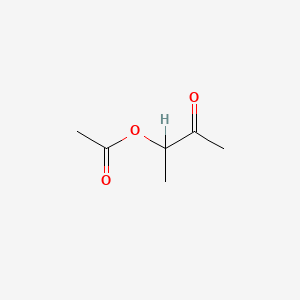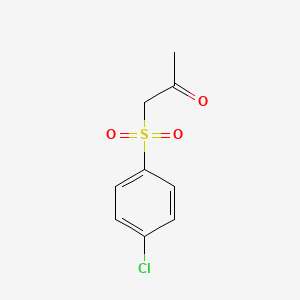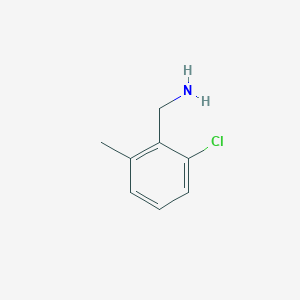
3-Cloro-4-(4-clorofenoxi)anilina
Descripción general
Descripción
3-Chloro-4-(4-chlorophenoxy)aniline is a useful research compound. Its molecular formula is C12H9Cl2NO and its molecular weight is 254.11 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Chloro-4-(4-chlorophenoxy)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-4-(4-chlorophenoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(4-chlorophenoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimalárica
3-Cloro-4-(4-clorofenoxi)anilina se ha utilizado en la síntesis de un nuevo fármaco híbrido, artesunato-3-Cloro-4 (4-clorofenoxi) anilina (ATSA), que ha mostrado una actividad antimalárica prometedora . El fármaco se probó in vitro e in vivo, mostrando concentraciones inhibitorias-50 (IC 50) de 11.47±1.3 (3D 7) y 1.45±0.26 (W 2) contra P. falciparum . La actividad in vivo de ATSA estuvo por encima del 40% con una dosis efectiva-50 (ED 50) de 4.211, 2.601 y 3.875 mg/kg de peso corporal contra P. berghei ANKA, resistente a la lumefantrina (LuR) y resistente a la piperaquina (PQR) P. líneas de berghei .
Propiedades Antihelmínticas y Fasciolicidas
This compound es un componente del compuesto rafoxanida, un salicilanilida conocido por sus propiedades antihelmínticas y fasciolicidas . La rafoxanida se ha utilizado eficazmente contra diversas infecciones de helmintos y duelas en animales .
Inhibidor de la Quitinasa
La rafoxanida, que contiene this compound, se ha identificado como un inhibidor eficiente de la quitinasa en Onchocerca volvulus . Esto podría utilizarse potencialmente en el tratamiento de enfermedades causadas por este parásito .
Actividad contra Patógenos Gram-positivos
Los compuestos que contienen this compound han mostrado actividad contra patógenos gram-positivos, incluyendo Staphylococcus aureus resistente a la meticilina y Enterococcus faecium resistente a la vancomicina . Estas cepas representan un problema significativo en la práctica clínica .
Componente en la Síntesis Química
This compound se utiliza como componente en la síntesis de diversos compuestos químicos . Es un reactivo valioso en la investigación y desarrollo químico .
Uso Potencial en el Desarrollo de Fármacos
Dadas sus diversas actividades biológicas, this compound podría utilizarse potencialmente en el desarrollo de nuevos fármacos para el futuro manejo de parásitos de la malaria multirresistente y otras enfermedades .
Mecanismo De Acción
Target of Action
The primary target of 3-Chloro-4-(4-chlorophenoxy)aniline is the malaria parasites, specifically Plasmodium falciparum, Plasmodium vivax, and Plasmodium malariae . These parasites are responsible for causing malaria, a global health burden .
Mode of Action
3-Chloro-4-(4-chlorophenoxy)aniline exhibits antimalarial chemosuppression activity against both the sensitive and the resistant human and mice malaria parasites . .
Biochemical Pathways
It is known that the compound has a significant impact on the life cycle of malaria parasites .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of 3-Chloro-4-(4-chlorophenoxy)aniline were predicted using an online prediction tool . The compound has high intestinal absorption (>95%) and has medium human ether-a-go-go related gene (hERG) K+ channel inhibition risks . These properties can impact the bioavailability of the compound.
Result of Action
The inhibitory concentrations-50 (IC50) of 3-Chloro-4-(4-chlorophenoxy)aniline against P. falciparum strains 3D7 and W2 were found to be 11.47 ± 1.3 and 1.45 ± 0.26 respectively . The in vivo activity of the compound was above 40% with effective dosage-50 (ED50) of 4.211, 2.601, and 3.875 mg/kg body weight against P. berghei ANKA, lumefantrine resistant (LuR), and piperaquine resistant (PQR) lines, respectively .
Action Environment
The action, efficacy, and stability of 3-Chloro-4-(4-chlorophenoxy)aniline can be influenced by various environmental factors.
Propiedades
IUPAC Name |
3-chloro-4-(4-chlorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOCWFFSZSSEDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179610 | |
| Record name | 3-Chloro-4-(4-chlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24900-79-6 | |
| Record name | 4-Amino-2,4′-dichlorodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24900-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(4-chlorophenoxy)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024900796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24900-79-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-4-(4-chlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-(4-chlorophenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL785R3XV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-chloro-4-(4-chlorophenoxy)aniline a potential antimalarial agent?
A1: Research suggests that 3-chloro-4-(4-chlorophenoxy)aniline (ANI) exhibits antiplasmodial activity by inhibiting Plasmodium enoyl acyl carrier protein reductase. [] This enzyme is crucial for fatty acid biosynthesis in the parasite, making it an attractive target for antimalarial drug development. Studies have shown that ANI, both alone and in combination with existing antimalarial drugs like artesunate and chloroquine, can effectively inhibit the growth of Plasmodium falciparum in vitro and Plasmodium berghei in vivo. [, ]
Q2: How does combining ANI with existing antimalarial drugs impact its efficacy?
A2: Combining ANI with artesunate or chloroquine has demonstrated synergistic effects against Plasmodium in vitro and in mice models. [, ] Notably, the combination of ANI and artesunate at their respective ED50 concentrations completely cleared parasites in mice infected with P. berghei. [] These findings highlight the potential of ANI as a partner drug in combination therapies to enhance antimalarial efficacy and potentially combat drug resistance.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


